molecular formula C15H23NO2S B565228 (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine CAS No. 1217737-52-4

(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine

Cat. No. B565228
CAS RN: 1217737-52-4
M. Wt: 288.457
InChI Key: GZVBVBMMNFIXGE-OQSFHDDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a labeled analogue of a commonly used antidepressant, duloxetine. The deuterium atoms in this compound make it useful for studying the mechanism of action and metabolic pathways of duloxetine.

Mechanism of Action

The mechanism of action of duloxetine involves the inhibition of serotonin and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the brain, which is thought to be responsible for its antidepressant effects. (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine can be used to study the mechanism of action of duloxetine by tracking its distribution and metabolism in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine are not well understood. However, it is expected to have similar effects to duloxetine, including the inhibition of serotonin and norepinephrine reuptake.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine in lab experiments include its ability to track the fate of duloxetine in the body and gain insights into its pharmacokinetics and pharmacodynamics. However, the limitations include the cost and complexity of synthesizing this compound.

Future Directions

There are several future directions for research involving (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine. These include:
1. Studying the metabolism and pharmacokinetics of duloxetine in different populations, such as children and the elderly.
2. Investigating the potential use of duloxetine in treating other psychiatric and neurological disorders, such as anxiety and chronic pain.
3. Developing new analogues of duloxetine that have improved efficacy and fewer side effects.
4. Studying the effects of long-term use of duloxetine on the brain and other organs.
Conclusion:
(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is a useful compound for studying the mechanism of action and metabolic pathways of duloxetine. Its ability to track the fate of duloxetine in the body makes it a valuable tool for scientific research. While there are limitations to its use, there are several future directions for research involving this compound and duloxetine.

Synthesis Methods

The synthesis of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine involves multiple steps. The starting material, 3-methylsulfonylphenylacetonitrile, is first reacted with (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)piperidin-3-ol to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

The primary application of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is in scientific research. This compound is useful for studying the mechanism of action and metabolic pathways of duloxetine, a commonly used antidepressant. By using a labeled analogue of duloxetine, researchers can track the fate of the compound in the body and gain insights into its pharmacokinetics and pharmacodynamics.

properties

IUPAC Name

(3S)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m1/s1/i1D3,3D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVBVBMMNFIXGE-OQSFHDDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46782607

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